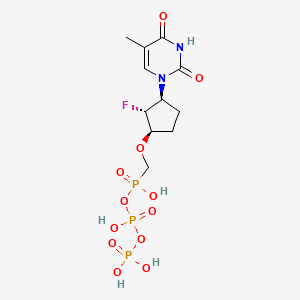
3'-Diphosphoryl-phosphonate-2'-fluorocyclopentylthymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine is a synthetic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to a carbon atom, which distinguishes them from phosphates where the phosphorus atom is bonded to an oxygen atom
Méthodes De Préparation
The synthesis of 3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine involves several steps. One common method for synthesizing phosphonates is through the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form a phosphonate ester . Another method involves the use of palladium-catalyzed cross-coupling reactions between H-phosphonate diesters and aryl or vinyl halides . These reactions typically occur under mild conditions and can be adapted for large-scale industrial production.
Analyse Des Réactions Chimiques
3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphonate group can lead to the formation of phosphonic acids, while reduction can yield phosphine derivatives.
Applications De Recherche Scientifique
3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by mimicking the natural substrate of the enzyme and binding to the active site. This prevents the enzyme from catalyzing its normal reaction, thereby inhibiting its activity . The specific pathways involved depend on the enzyme being targeted and the specific structure of the compound.
Comparaison Avec Des Composés Similaires
3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine can be compared with other similar compounds such as:
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: This compound also contains a phosphonate group and is used in similar applications such as organic synthesis and enzyme inhibition.
Phosphonopeptides: These are peptides in which a phosphonic acid group replaces the carboxylic acid group.
The uniqueness of 3’-Diphosphoryl-phosphonate-2’-fluorocyclopentylthymine lies in its specific structure, which allows it to interact with a unique set of molecular targets and pathways, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
135444-85-8 |
|---|---|
Formule moléculaire |
C11H18FN2O12P3 |
Poids moléculaire |
482.19 g/mol |
Nom IUPAC |
[(1R,2R,3S)-2-fluoro-3-(5-methyl-2,4-dioxopyrimidin-1-yl)cyclopentyl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid |
InChI |
InChI=1S/C11H18FN2O12P3/c1-6-4-14(11(16)13-10(6)15)7-2-3-8(9(7)12)24-5-27(17,18)25-29(22,23)26-28(19,20)21/h4,7-9H,2-3,5H2,1H3,(H,17,18)(H,22,23)(H,13,15,16)(H2,19,20,21)/t7-,8+,9+/m0/s1 |
Clé InChI |
UFSYEQZNALCGEJ-DJLDLDEBSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H]([C@@H]2F)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CCC(C2F)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


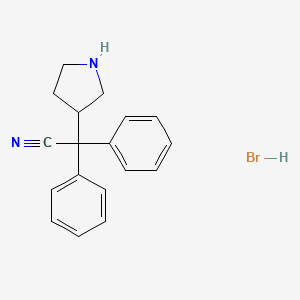
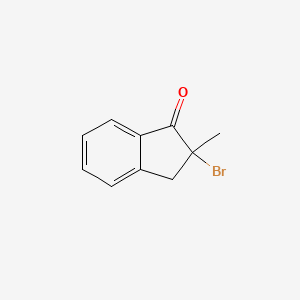

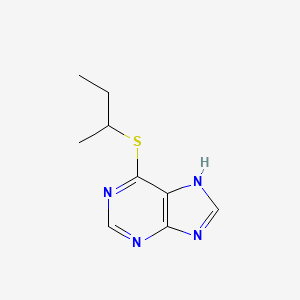
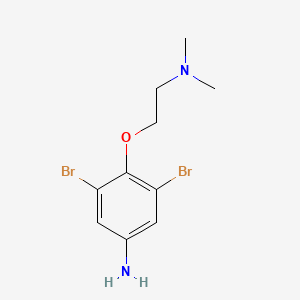
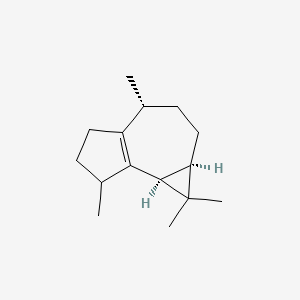


![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12809631.png)
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809639.png)

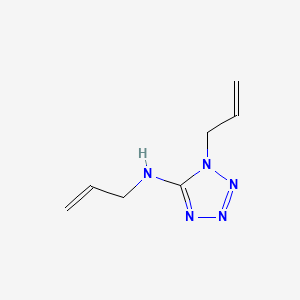
![15,22-Dioxaheptacyclo[17.5.2.02,18.03,12.04,9.013,17.020,24]hexacosa-2,4,6,8,25-pentaene-14,16,21,23-tetrone](/img/structure/B12809650.png)
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809657.png)
